molecular formula C17H17NO3S2 B2794956 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 2034472-67-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No.: B2794956
CAS No.: 2034472-67-6
M. Wt: 347.45
InChI Key: VTGQTROKINXXCV-UHFFFAOYSA-N
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Description

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .


Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .


Molecular Structure Analysis

The solid-state structure of related compounds was determined by single-crystal X-ray diffraction . All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .


Chemical Reactions Analysis

The reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide forms benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .

Scientific Research Applications

Synthesis and Biochemical Evaluation

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide and related compounds have been synthesized and evaluated for their biochemical properties. For instance, Röver et al. (1997) focused on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in neurological research (Röver et al., 1997).

Antimicrobial Activity

A study by El-Gaby et al. (2018) synthesized 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and assessed their antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (El-Gaby et al., 2018).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. Their study emphasizes the potential use of these compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Antineoplastic Properties

The antineoplastic properties of benzo[b]thiophene derivatives have been explored. For example, Sagardoy et al. (2010) discussed benzo[b]thiophenesulfonamide derivatives as candidate antineoplastic drugs, showing promise in inhibiting tumor cell growth at nanomolar concentrations (Sagardoy et al., 2010).

Enzyme Inhibition and Antimycobacterial Activity

Ghorab et al. (2017) synthesized N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and evaluated their antimycobacterial activity, showcasing their potential in addressing diseases like tuberculosis (Ghorab et al., 2017).

Mechanism of Action

While specific mechanisms of action for “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide” are not available, benzothiophene derivatives have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Benzothiophene derivatives have shown potential in the treatment of various diseases and disorders, and there is ongoing research into their synthesis and biological evaluation . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-17(19,16-11-13-7-5-6-10-15(13)22-16)12-18-23(20,21)14-8-3-2-4-9-14/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGQTROKINXXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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